molecular formula C15H26Cl3N5 B2937122 6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride CAS No. 2375270-51-0

6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride

Cat. No.: B2937122
CAS No.: 2375270-51-0
M. Wt: 382.76
InChI Key: NEVCYRKLAOCYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane trihydrochloride is a spirocyclic derivative featuring a 2,6-diazaspiro[3.4]octane core. This scaffold is notable in medicinal chemistry for its conformational rigidity, which enhances target binding specificity and metabolic stability . The trihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name

6-methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5.3ClH/c1-19-8-12(15(11-19)9-16-10-15)13-4-5-17-14(18-13)20-6-2-3-7-20;;;/h4-5,12,16H,2-3,6-11H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVCYRKLAOCYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C1)CNC2)C3=NC(=NC=C3)N4CCCC4.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following chemical formula:

  • Molecular Formula : C15H23N5·3HCl
  • Molecular Weight : 340.43 g/mol
  • IUPAC Name : 6-methyl-8-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)-2,6-diazaspiro[3.4]octane trihydrochloride

Research indicates that compounds with a diazaspiro[3.4]octane core exhibit diverse biological activities, including inhibition of specific proteins and pathways relevant to various diseases. The following mechanisms have been noted:

  • Dopamine Receptor Modulation : Compounds with similar structures have shown activity as selective dopamine D3 receptor antagonists, which may have implications for treating psychiatric disorders.
  • Antimicrobial Activity : The compound's derivatives have been tested against Mycobacterium tuberculosis, with some displaying significant inhibitory activity, suggesting potential use in anti-tuberculosis therapy .
  • Kinase Inhibition : The compound is included in libraries targeting protein kinases, indicating its potential role in cancer therapy as a kinase inhibitor .

Antitubercular Activity

A study assessed various derivatives of the diazaspiro[3.4]octane core against Mycobacterium tuberculosis H37Rv. The results indicated that certain derivatives exhibited potent antitubercular activity with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL for specific compounds .

CompoundYield (%)MIC (μg/mL)
17560.016
24486.2
122825

Kinase Inhibition Studies

The compound has been screened within kinase inhibitor libraries and has shown promise as a lead compound for further development in cancer therapeutics. Specific kinases targeted include those involved in cell signaling pathways associated with tumor growth and metastasis.

Case Studies

Several studies have highlighted the biological potential of compounds derived from the diazaspiro[3.4]octane scaffold:

  • Cancer Therapeutics : A derivative was identified as a menin-MLL1 interaction inhibitor, which is significant for treating specific types of leukemia.
  • Neuropharmacology : Research has indicated that modifications to the pyrimidine moiety can enhance selectivity for dopamine receptors, which may lead to new treatments for neurological disorders.

Comparison with Similar Compounds

Physicochemical Properties

The substituents significantly influence solubility, melting points, and stability:

Compound ID Substituents (Position 6/8) Molecular Weight (g/mol) Melting Point (°C) Solubility (PBS, pH 7.4)
Target Compound 6-Methyl; 8-Pyrrolidinylpyrimidine 464.3 (free base)* Not reported High (trihydrochloride)
16 6-Methylsulfonyl; 8-Triazole 436.2 165–167 Moderate
21 6-Benzyl; 8-Triazole 423.2 Not reported Low (free base)
26 6-Methylsulfonyl; 8-Oxadiazole 436.2 Not reported Moderate

*Calculated based on analogous structures.

Key Differentiators and Implications

Solubility : The trihydrochloride form of the target compound confers superior aqueous solubility compared to free-base analogues like 21 , which may translate to better oral bioavailability.

Target Selectivity : The pyrrolidinylpyrimidine group at position 8 likely engages in hydrogen bonding with biological targets, distinct from the triazole/oxadiazole interactions in 16 and 26 .

Metabolic Stability: Methylation at position 6 (vs.

Q & A

Basic Research Questions

Q. What are validated methodologies for synthesizing 6-methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane and its trihydrochloride salt?

  • Methodology : Use multi-step organic synthesis with one-pot reactions to construct the spirocyclic core. For example, and describe similar spiro compounds synthesized via cyclocondensation of pyrrolidine derivatives with pyrimidine intermediates. Optimize reaction conditions (e.g., temperature, catalysts) using HPLC or TLC monitoring .
  • Key Parameters : Monitor reaction purity via reverse-phase chromatography (e.g., Chromolith® HPLC columns, as in ) and confirm stoichiometry using mass spectrometry (HRMS-ESI) .

Q. How can structural elucidation of this compound be systematically performed?

  • Methodology : Combine NMR (¹H/¹³C), IR, and HRMS-ESI for full characterization. and demonstrate that ¹H NMR can resolve pyrrolidine and pyrimidine proton environments (δ 1.5–3.5 ppm for spirocyclic CH₂ groups), while HRMS-ESI confirms molecular weight (e.g., [M+H]⁺ ion accuracy within 2 ppm) .
  • Data Interpretation : Cross-reference spectral data with computational models (e.g., DFT calculations for chemical shifts) to resolve ambiguities in overlapping signals .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (ICH guidelines) using LC-MS to track degradation products. highlights the use of high-resolution columns (Purospher® STAR) to separate and identify hydrolyzed or oxidized derivatives .
  • Key Metrics : Measure degradation kinetics at 40°C/75% RH and identify critical thresholds (e.g., >5% impurity) via peak area normalization .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo models be reconciled for this compound?

  • Methodology : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences. emphasizes using cell permeability assays (e.g., Caco-2 monolayers) to predict in vivo absorption and adjust dosing regimens .
  • Data Reconciliation : Compare metabolite profiles (via LC-MS/MS) across models to identify active or inhibitory derivatives .

Q. What experimental designs are optimal for evaluating this compound’s enzyme inhibition mechanisms?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. and suggest coupling these with kinetic assays (e.g., IC₅₀ determination against target kinases) to distinguish competitive vs. allosteric inhibition .
  • Advanced Analysis : Apply stopped-flow fluorescence to resolve transient kinetic intermediates and validate inhibition models (e.g., Cheng-Prusoff equation) .

Q. How can computational modeling improve the prediction of this compound’s off-target effects?

  • Methodology : Perform molecular docking (AutoDock Vina) against structural databases (e.g., PDB) to identify potential off-targets. highlights linking results to a conceptual framework (e.g., kinase family conservation) to prioritize in vitro testing .
  • Validation : Cross-validate predictions with transcriptomic profiling (RNA-seq) in primary cell lines to assess pathway-level impacts .

Methodological Best Practices

  • Contradiction Analysis : When conflicting data arise (e.g., varying IC₅₀ values), use orthogonal assays (e.g., SPR + enzymatic activity) and statistical tools (e.g., Bland-Altman plots) to assess reproducibility .
  • Theoretical Frameworks : Align mechanistic hypotheses with established theories (e.g., transition-state analog theory for enzyme inhibitors) to guide experimental design, as emphasized in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.